![molecular formula C13H17ClO2S B2777800 (4-Cyclohexylphenyl)methanesulfonyl chloride CAS No. 1516192-86-1](/img/structure/B2777800.png)
(4-Cyclohexylphenyl)methanesulfonyl chloride
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Overview
Description
Scientific Research Applications
Synthesis Processes
In the realm of organic synthesis, methanesulfonyl chloride is a pivotal reagent. For instance, it is utilized in the ammonification process to synthesize methylsulfonamide, where cyclohexane acts as a solvent, achieving a product yield of 87%-89% under optimized conditions (Zhao Li-fang, 2002). Furthermore, it is integral in the synthesis of cardo polysulfonates, showcasing excellent antibacterial activity and chemical resistance, highlighting its utility in creating materials with specific properties (Y. Patel & P. H. Parsania, 2002).
Polymer Modification
Methanesulfonyl chloride is also a key player in polymer science, particularly in the modification of polymers. It has been demonstrated to add across the double bonds in cis-1,4-polybutadiene, leading to highly regioselective addition and forming products with significant instability that can be stabilized through further reactions (G. M. Buchan & G. G. Cameron, 1978).
Chemical Properties and Reactions
The molecular structure and reactivity of methanesulfonyl chloride have been extensively studied. For example, its structure in vapor was elucidated through electron diffraction, providing insight into its geometric parameters and contributing to a deeper understanding of its reactivity (M. Hargittai & I. Hargittai, 1973). Its role in the one-electron reduction process, leading to the formation of sulfonyl radicals, underscores its importance in studies related to redox chemistry and the potential applications in isomerization processes (M. Tamba et al., 2007).
Safety and Hazards
“(4-Cyclohexylphenyl)methanesulfonyl chloride” should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . Contact with skin and eyes should be avoided, and contaminated clothing should be washed before reuse .
properties
IUPAC Name |
(4-cyclohexylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO2S/c14-17(15,16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJMBTBTBIIKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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